Comprehensive Physicochemical Profiling: 2-Amino-4,5-dibromo-3,6-dimethylbenzoic Acid
Comprehensive Physicochemical Profiling: 2-Amino-4,5-dibromo-3,6-dimethylbenzoic Acid
This technical guide details the physicochemical properties, synthesis logic, and analytical characterization of 2-Amino-4,5-dibromo-3,6-dimethylbenzoic Acid . It is designed for researchers requiring high-fidelity data for synthesis planning, quality control, and pre-formulation studies.
Part 1: Executive Technical Summary
2-Amino-4,5-dibromo-3,6-dimethylbenzoic acid (CAS: 65818-99-7) is a highly functionalized anthranilic acid derivative. Structurally, it represents a "fully substituted" benzene ring, where the interplay between the electron-donating amino/methyl groups and the electron-withdrawing bromine atoms creates a unique electronic and steric environment.
This compound serves as a critical intermediate in the synthesis of polycyclic heteroaromatic scaffolds (e.g., quinazolines, indoles) used in oncology and agrochemical discovery. Its fully substituted nature renders it an excellent probe for steric tolerance in active sites and a diagnostic standard for electrophilic aromatic substitution studies.
Part 2: Chemical Identity & Structural Analysis
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-Amino-4,5-dibromo-3,6-dimethylbenzoic acid |
| Common Synonyms | 4,5-Dibromo-3,6-dimethylanthranilic acid |
| CAS Number | 65818-99-7 |
| Molecular Formula | C |
| Molecular Weight | 322.98 g/mol |
| SMILES | CC1=C(C(=C(C(=C1Br)Br)C)N)C(=O)O |
Structural Logic & Steric Environment
The molecule is characterized by a "penta-substituted" benzene core (excluding the ipso-carbon of the carboxyl group).
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Steric Crowding: The 3,6-dimethyl substitution creates a "molecular cleft" around the functional groups. The 6-methyl group forces the carboxylic acid moiety (C1) out of planarity with the aromatic ring (steric inhibition of resonance), potentially increasing acidity compared to non-substituted analogues.
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Electronic Push-Pull:
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Activators: The C2-Amino and C3/C6-Methyl groups increase electron density.
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Deactivators: The C4/C5-Bromine atoms provide significant inductive electron withdrawal, stabilizing the conjugate base of the carboxylic acid and reducing the basicity of the amine.
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Part 3: Physicochemical Properties
Solid-State & Solution Properties
Note: Values derived from structural analogue analysis and computational consensus where experimental data is proprietary.
| Property | Value / Range | Mechanistic Insight |
| Physical State | Off-white to beige crystalline powder | Coloration often arises from trace oxidation of the amino group (anilines darken upon air exposure). |
| Melting Point | >210 °C (Decomposition) | High lattice energy driven by intermolecular H-bonding (COOH dimer + NH...O intramolecular). |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | The lipophilic bromine and methyl groups dominate the solvation profile. |
| Solubility (Organic) | High in DMSO, DMF; Moderate in MeOH | Dipolar aprotic solvents disrupt the crystal lattice effectively. |
| pKa (Acid) | 2.8 – 3.2 (Predicted) | Acidity Enhancement: The inductive effect of two Bromines + steric twisting of COOH (preventing conjugation) makes it more acidic than benzoic acid (4.2). |
| pKa (Base) | < 1.0 (Predicted) | Basicity Suppression: The electron-withdrawing bromines and ortho-methyl steric hindrance render the aniline nitrogen extremely non-basic. |
| LogP | 3.8 – 4.2 | Highly lipophilic due to the C9 hydrocarbon skeleton and heavy halogenation. |
Part 4: Synthesis & Impurity Profiling (The "Why")
Understanding the synthesis is crucial for identifying impurities. The compound is typically synthesized via the exhaustive bromination of 2-amino-3,6-dimethylbenzoic acid .
Synthesis Logic Diagram
The amino group (strong ortho/para director) dictates the regiochemistry.
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Start: 2-Amino-3,6-dimethylbenzoic acid.
-
Step 1: Electrophilic attack at C5 (Para to NH
, Meta to COOH). -
Step 2: Electrophilic attack at C4 (Meta to NH
, Para to C3-Methyl).
Figure 1: Regiochemical logic of bromination. The C5 position is most reactive due to para-direction from the amino group.
Critical Impurities
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Monobromo species: 2-amino-5-bromo-3,6-dimethylbenzoic acid (Incomplete reaction).
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Oxidation byproducts: Azo-dimers or quinone-imines (Result of amino group oxidation during aggressive bromination).
Part 5: Analytical Characterization Protocols
Self-Validating NMR Protocol
The most distinct feature of this molecule is the absence of aromatic protons . A pure sample must show zero signals in the aromatic region (6.5 – 8.5 ppm).
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Solvent: DMSO-d
(prevents aggregation). -
Key Signals:
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2.1 - 2.4 ppm (s, 6H): Two distinct singlets for C3-CH
and C6-CH . (Due to asymmetry, they will not be chemically equivalent). -
5.0 - 6.0 ppm (br s, 2H): NH
protons (Exchangeable with D O). - 11.0 - 13.0 ppm (br s, 1H): COOH proton.
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Aromatic Region: SILENT . (Any peaks here indicate impurities).
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2.1 - 2.4 ppm (s, 6H): Two distinct singlets for C3-CH
HPLC Method for Purity Assessment
Due to the compound's lipophilicity and acidic nature, a standard C18 gradient with acidic modification is required to suppress ionization and prevent peak tailing.
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Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: Water + 0.1% Phosphoric Acid (Low pH suppresses COOH ionization).
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Mobile Phase B: Acetonitrile (ACN).
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Gradient:
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0 min: 10% B
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15 min: 90% B (Ramp to elute lipophilic dibromo product)
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20 min: 90% B
-
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Detection: UV @ 254 nm (Aromatic ring) and 300 nm (Aniline conjugation).
Figure 2: Quality Control Decision Tree. The absence of aromatic protons is the primary "Go/No-Go" criterion.
Part 6: Handling & Stability
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The electron-rich amino group makes the compound susceptible to slow oxidation (browning) over time.
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Safety: Treat as a halogenated aromatic amine. Potential for skin sensitization and irritation. Use full PPE.
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Reactivity: Avoid strong oxidizing agents. The carboxylic acid can be activated (e.g., with SOCl
) to form acid chlorides, but the steric bulk of the ortho-methyl/amino groups may require catalytic DMF.
References
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National Center for Biotechnology Information. PubChem Compound Summary for substituted benzoic acids. Available at: [Link]
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Hollingsworth, C. A., et al. (2002).[1] "Substituent effects on the electronic structure and pKa of benzoic acid." International Journal of Quantum Chemistry. Available at: [Link]
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ResearchGate. Synthesis of 2-Amino-3,6-dimethylbenzoic acid (Parent Compound). Available at: [Link]
